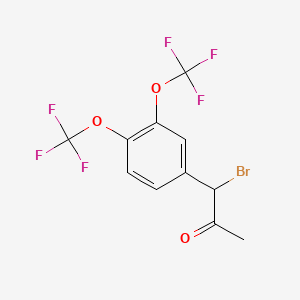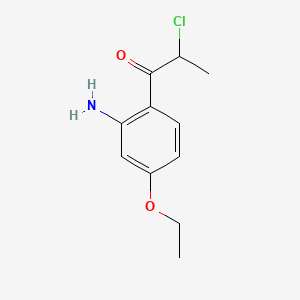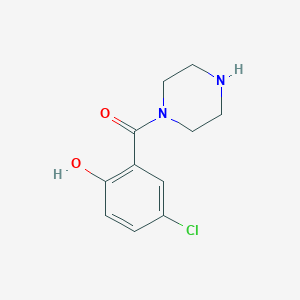
I+/--Ethyl-2-nitrobenzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H11NO3. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its light yellow to brown clear liquid appearance and has a molecular weight of 181.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)propan-1-ol can be synthesized through various methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1-(2-nitrophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions
Major Products Formed
Oxidation: 1-(2-nitrophenyl)propan-1-one or 1-(2-nitrophenyl)propanal.
Reduction: 1-(2-aminophenyl)propan-1-ol.
Substitution: Various substituted phenylpropanols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(2-nitrophenyl)propan-1-ol primarily involves its photolabile properties. Upon exposure to light, the nitro group undergoes a photochemical reaction, leading to the release of the protecting group and the formation of the desired product. This property is exploited in solid-phase peptide synthesis (SPPS) to achieve high photo-release rates and stability under various conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group at the para position.
1-(2-Aminophenyl)propan-1-ol: The nitro group is reduced to an amino group.
3-Bromo-1-(2-nitrophenyl)propan-1-ol: Contains a bromine atom in addition to the nitro group.
Uniqueness
1-(2-Nitrophenyl)propan-1-ol is unique due to its ortho-nitro substitution, which influences its reactivity and photolabile properties. This makes it particularly useful in applications requiring controlled release of functional groups under light exposure .
Eigenschaften
CAS-Nummer |
90972-31-9 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,2H2,1H3 |
InChI-Schlüssel |
KJDAFZZSRSPAJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)


![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)







